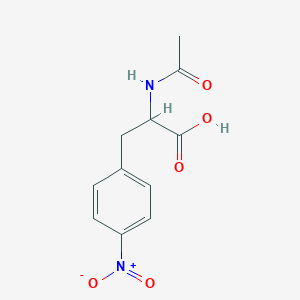
N-acetyl-4-nitrophenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-acetyl-4-nitrophenylalanine (NANP) is a small molecule that has been studied for its potential role in various biochemical and physiological processes. NANP is an amino acid derivative that is structurally similar to the amino acid phenylalanine. It has been found to have various applications in scientific research, including as a substrate for protein synthesis, as an inhibitor of protein synthesis, and as a tool for studying enzyme kinetics. In addition, NANP has been studied for its potential roles in the regulation of gene expression, cell signaling, and cell death.
Aplicaciones Científicas De Investigación
Fluorescent Marker in Protein and Peptide Molecules
N-acetyl-DL-(p-N',N'-dimethylamino)phenylalanine, a compound related to N-acetyl-4-nitrophenylalanine, has been found useful as a new convenient fluorescent marker when introduced into peptide or protein molecules. This method offers a way to label peptides and proteins for various research applications, although it has limitations when applied to proteins (Siemion, Stefanowicz, & Jankowski, 1987).
Study of Enzyme Mechanisms at Subzero Temperatures
Research on the interaction between chymotrypsin and N-acetyl-L-phenylalanine p-nitroanilide, a compound structurally related to this compound, has provided insights into enzyme mechanisms at subzero temperatures. This study showcases the potential of such compounds in elucidating the stages of enzyme reactions, particularly in challenging temperature conditions (Fink, 1976).
Genetic Incorporation in Protein Structure Studies
This compound has been genetically incorporated into proteins in Escherichia coli for the study of protein structure and function. This incorporation, done in response to amber nonsense codon, is valuable in biophysical probes of protein structures (Tsao, Summerer, Ryu, & Schultz, 2006).
Catalysis of Peptide Synthesis by Antibodies
The interaction of antibodies with p-nitrophenyl esters of N-acetyl phenylalanine, related to this compound, has been observed to catalyze the formation of dipeptides. This finding suggests new pathways for synthesizing polypeptides using antibody catalysts, showcasing another application in peptide synthesis research (Hirschmann et al., 1994).
Self-Assembling Behavior in Material Science
A study on the self-assembling behavior of 4-nitrophenylalanine, a compound similar to this compound, highlights its potential in the field of materials science, particularly in forming gels and crystals under different conditions. This research could lead to new materials with unique properties (Singh et al., 2020).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-acetyl-4-nitrophenylalanine involves the acetylation of 4-nitrophenylalanine using acetic anhydride and acetic acid as the solvent. The reaction is carried out under reflux conditions and the product is purified using recrystallization.", "Starting Materials": [ "4-nitrophenylalanine", "Acetic anhydride", "Acetic acid", "Sodium acetate", "Distilled water" ], "Reaction": [ "Step 1: Dissolve 4-nitrophenylalanine (1.0 g) in acetic acid (10 mL) and add acetic anhydride (5 mL).", "Step 2: Add a small amount of sodium acetate to the reaction mixture and reflux for 2 hours.", "Step 3: Cool the reaction mixture to room temperature and pour it into distilled water (50 mL).", "Step 4: Collect the precipitate by filtration and wash it with distilled water.", "Step 5: Recrystallize the product from hot water and dry it in a vacuum desiccator." ] } | |
| 62561-97-1 | |
Fórmula molecular |
C11H12N2O5 |
Peso molecular |
252.22 g/mol |
Nombre IUPAC |
(2S)-2-acetamido-3-(4-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C11H12N2O5/c1-7(14)12-10(11(15)16)6-8-2-4-9(5-3-8)13(17)18/h2-5,10H,6H2,1H3,(H,12,14)(H,15,16)/t10-/m0/s1 |
Clave InChI |
SOPVYCYKWGPONA-JTQLQIEISA-N |
SMILES isomérico |
CC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
SMILES |
CC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
SMILES canónico |
CC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
Secuencia |
X |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


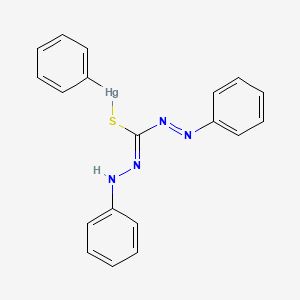


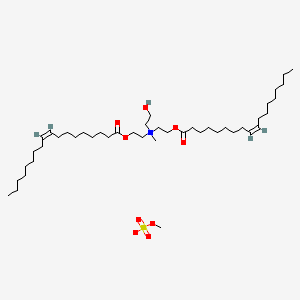
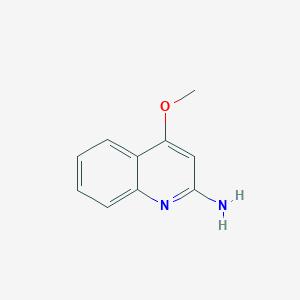

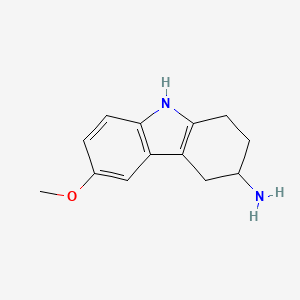
![[(2,2-Dimethoxy-ethylaminooxalyl)-amino]-acetic acid ethyl ester](/img/structure/B1623851.png)


![[(E)-2-ethylsulfonylethenyl]benzene](/img/structure/B1623859.png)



